![molecular formula C7H13N3O B075161 2-Cyclohexylidenehydrazinecarboxamide CAS No. 1589-61-3](/img/structure/B75161.png)
2-Cyclohexylidenehydrazinecarboxamide
Overview
Description
2-Cyclohexylidenehydrazinecarboxamide is an organic compound with the molecular formula C7H13N3O. It is characterized by a six-membered cyclohexyl ring, an imine functional group (C=N), an amine functional group (NH2), and a carbonyl functional group (C=O) linked to a nitrogen atom (amide) .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexylidenehydrazinecarboxamide can be synthesized through the reaction of cyclohexanone with semicarbazide. The reaction typically involves the condensation of cyclohexanone with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route involving cyclohexanone and semicarbazide is scalable and can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylidenehydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and imine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms with amine groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
2-Cyclohexylidenehydrazinecarboxamide is utilized as a reagent in organic synthesis. It serves as an intermediate in the preparation of various compounds, facilitating the formation of imines and amines through oxidation and reduction reactions.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its derivatives have been studied for effectiveness against various pathogens and cancer cell lines, suggesting promising therapeutic applications.
Corrosion Inhibition
Studies have explored the interactions of this compound with metals in acidic solutions, employing electrochemical impedance spectroscopy (EIS) to evaluate its effectiveness as a corrosion inhibitor. Significant changes at the metal interface were observed when the compound was present, indicating its potential utility in industrial applications .
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in drug development. Its interaction with specific molecular targets suggests it may alter enzyme and protein activities, leading to various biological effects.
Case Study 1: Antimicrobial Activity
In a study published in a peer-reviewed journal, derivatives of this compound were tested against various bacterial strains. The results indicated significant antimicrobial activity, suggesting potential use in developing new antibacterial agents.
Case Study 2: Corrosion Inhibition
A research article detailed the effectiveness of this compound as a corrosion inhibitor for carbon steel in acidic environments. The study employed weight loss measurements and EIS techniques to demonstrate that the compound significantly reduced corrosion rates compared to untreated samples.
Mechanism of Action
The mechanism of action of 2-Cyclohexylidenehydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone semicarbazide
- Cyclohexanone semicarbazone
- Hydrazinecarboxamide derivatives
Uniqueness
2-Cyclohexylidenehydrazinecarboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound in both research and industrial applications .
Biological Activity
Overview
2-Cyclohexylidenehydrazinecarboxamide, also known as cyclohexanone semicarbazone, is an organic compound with significant biological activity. Its molecular formula is CHNO, and it possesses a variety of functional groups that contribute to its reactivity and potential therapeutic effects. This compound has been studied for its antimicrobial and anticancer properties, among other biological activities.
The synthesis of this compound typically involves the condensation reaction between cyclohexanone and semicarbazide in the presence of a base such as sodium acetate. The reaction can be performed in aqueous or alcoholic media at room temperature or slightly elevated temperatures.
Chemical Properties:
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various hydrazinecarboxamides, this compound demonstrated effectiveness against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The compound's ability to target specific signaling pathways involved in cancer progression makes it a candidate for further development as an anticancer agent.
Case Studies
-
Corrosion Inhibition Study :
A recent study investigated the use of this compound as a corrosion inhibitor for mild steel in acidic environments. The results indicated that the compound could suppress corrosion rates significantly, achieving up to 97% efficiency when combined with iodide ions. This study highlights the compound's versatility beyond biological applications, suggesting potential industrial uses . -
Synergistic Effects with Iodide Ions :
The interaction of this compound with iodide ions was examined, revealing enhanced corrosion inhibition due to synergistic effects. Theoretical calculations suggested strong covalent interactions between the inhibitor and iron, indicating a complex mechanism that could be further explored for both corrosion protection and biological applications .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It binds to enzymes and proteins, altering their activity and leading to various biological effects:
- Antimicrobial Mechanism : Disruption of cell wall synthesis and metabolic inhibition.
- Anticancer Mechanism : Induction of apoptosis through caspase activation and inhibition of proliferative signaling pathways.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | Yes | Yes | Versatile applications in biology and industry |
Cyclohexanone semicarbazide | Moderate | No | Primarily used as a reagent |
Hydrazine derivatives | Variable | Yes | Varies widely based on structure |
Properties
IUPAC Name |
(cyclohexylideneamino)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5H2,(H3,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDDDHJBINUIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)N)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075094 | |
Record name | 2-Cyclohexylidenehydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1589-61-3 | |
Record name | Cyclohexanone, semicarbazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1589-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanone, semicarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001589613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanone semicarbazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyclohexylidenehydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanal semicarbazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.